1-(3-Methoxybenzyl)-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea
Description
Structural Identification and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name, 1-(3-Methoxybenzyl)-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea, provides a precise description of its connectivity. Breaking this down:
- 3-Methoxybenzyl : A benzyl group substituted with a methoxy (–OCH$$_3$$) group at the third position.
- Urea linkage : A carbonyl group (–C=O) bonded to two amine (–NH$$2$$) groups, with one amine connected to the benzyl group and the other to a methylene (–CH$$2$$–) bridge.
- 1,2,4-Oxadiazole : A five-membered ring containing two nitrogen atoms and one oxygen atom, numbered such that the oxygen occupies position 2.
- 5-Methylisoxazol-3-yl : A five-membered isoxazole ring (oxygen at position 1 and nitrogen at position 2) with a methyl group at position 5.
The molecular formula $$ \text{C}{16}\text{H}{17}\text{N}{5}\text{O}{4} $$ confirms 16 carbon atoms, 17 hydrogens, 5 nitrogens, and 4 oxygens, consistent with the substituents described above.
Table 1: Key Structural Features
| Component | Description | Role in Structure |
|---|---|---|
| 3-Methoxybenzyl | Benzyl group with –OCH$$_3$$ at position 3 | Aromatic anchor |
| Urea linkage | –NH–C(=O)–NH– | Hydrogen-bonding scaffold |
| 1,2,4-Oxadiazole ring | Heterocycle with O at position 2 and N at positions 1 and 4 | Metabolic stability enhancer |
| 5-Methylisoxazole | Isoxazole ring with –CH$$_3$$ at position 5 | Electrophilic interaction site |
Spectroscopic and Computational Characterization
The compound’s SMILES notation, COc1cccc(CNC(=O)NCc2nc(-c3cc(C)on3)no2)c1, encodes its connectivity and stereoelectronic properties. Computational models predict planar geometry for the oxadiazole and isoxazole rings, while the urea linkage adopts a semi-rigid conformation conducive to intermolecular interactions. Nuclear magnetic resonance (NMR) data would reveal distinct signals for the methoxy protons (~δ 3.8 ppm), aromatic protons (~δ 6.7–7.4 ppm), and urea NH groups (~δ 8.2–8.5 ppm).
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-3-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-10-6-13(20-24-10)15-19-14(25-21-15)9-18-16(22)17-8-11-4-3-5-12(7-11)23-2/h3-7H,8-9H2,1-2H3,(H2,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKOEZVMXQAYBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)NCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-Methoxybenzyl)-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea (CAS Number: 1904126-14-2) belongs to the class of oxadiazole derivatives, which have gained significant attention in medicinal chemistry for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 298.30 g/mol. The structure features a methoxybenzyl group and an isoxazole moiety linked by an oxadiazole unit, which is known for its bioactive properties.
Biological Activity Overview
-
Antimicrobial Activity
- Compounds containing the 1,2,4-oxadiazole ring have demonstrated significant antimicrobial properties. Research indicates that derivatives of this scaffold exhibit antibacterial, antifungal, and antitubercular activities. For instance, studies have shown that oxadiazole derivatives can inhibit Mycobacterium tuberculosis, with some compounds exhibiting activity against resistant strains .
- Anticancer Properties
- Anti-inflammatory Effects
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Many oxadiazole derivatives act as enzyme inhibitors, disrupting metabolic pathways essential for microbial survival or cancer cell proliferation.
- Interaction with Cellular Targets : The compound may interact with specific cellular receptors or proteins that regulate various biological processes.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Features
A comparative analysis of structurally related compounds is summarized below:
Functional and Pharmacological Insights
- Bioisosteric Substitutions : The main compound’s oxadiazole-isoxazole motif mirrors trends in drug design, where such rings replace labile ester/amide groups to improve metabolic stability . For example, V-0219’s oxadiazole-piperidine moiety enhances its GLP-1R binding affinity .
- Urea Derivatives : Urea-based compounds (e.g., benzothiazolyl-methylurea in ) often exhibit diverse biological activities, from enzyme inhibition to receptor modulation. The 3-methoxybenzyl group in the main compound may confer selectivity toward CNS targets due to its lipophilic aromatic profile.
- Synthetic Accessibility : Analogues like the bromophenyl-urea () and thiadiazole-urea () highlight the utility of isocyanate-amine coupling for urea formation, a likely route for synthesizing the main compound.
Physicochemical Properties
- Lipophilicity: The main compound’s predicted LogP (~3.5–4.0) exceeds simpler urea derivatives (e.g., LogP = 2.33 in ), aligning with its extended aromatic/heterocyclic framework.
- Polar Surface Area (PSA) : Estimated PSA >90 Ų (due to multiple heteroatoms), indicating moderate blood-brain barrier permeability, similar to Compound 14.1 ().
Q & A
Q. What are the key synthetic challenges in preparing 1-(3-Methoxybenzyl)-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea, and how can they be methodologically addressed?
Answer: The synthesis involves multi-step reactions, including oxadiazole ring formation and urea linkage assembly. Key challenges include:
- Oxadiazole Cyclization : Requires precise control of dehydrating agents (e.g., POCl₃) and reaction time to avoid side products .
- Coupling Reactions : Use of potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF) to facilitate nucleophilic substitution between intermediates .
- Purification : Column chromatography or recrystallization to isolate the final product, with HPLC monitoring to ensure >95% purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Answer: Structural validation requires:
- NMR Spectroscopy : - and -NMR to verify proton environments (e.g., urea NH signals at δ 8.2–8.5 ppm) and carbon backbone .
- IR Spectroscopy : Detection of urea C=O stretching (~1640–1680 cm) and oxadiazole ring vibrations (~950–1250 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns .
Advanced Research Questions
Q. What strategies are recommended for elucidating the mechanism of action of this urea derivative in biological systems?
Answer: Mechanistic studies should integrate:
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based or radiometric assays (e.g., IC determination) .
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding interactions with target proteins, guided by structural analogs (e.g., triazole-urea hybrids in ) .
- Cellular Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream signaling effects .
Q. How should researchers approach conflicting data in biological activity assays for this compound?
Answer: Address discrepancies by:
- Assay Optimization : Standardize conditions (e.g., pH, temperature) and include controls (e.g., DMSO vehicle) to minimize variability .
- Purity Reassessment : Use HPLC-MS to rule out impurities (>99% purity required for dose-response studies) .
- Orthogonal Assays : Validate findings with complementary techniques (e.g., SPR for binding affinity if fluorescence assays show inconsistency) .
Q. What methodologies are effective for structure-activity relationship (SAR) studies of this compound?
Answer: SAR workflows include:
- Substituent Variation : Synthesize analogs with modified methoxybenzyl or oxadiazole groups (e.g., replacing 3-methoxy with halogens) to assess impact on activity .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical functional groups (e.g., urea’s hydrogen-bonding capacity) .
- In Vivo Profiling : Test analogs in rodent models for bioavailability and toxicity, prioritizing compounds with logP < 3.5 and polar surface area <100 Ų .
Q. How can computational tools enhance the design of derivatives with improved pharmacokinetic properties?
Answer: Leverage:
- ADMET Prediction : Tools like SwissADME to optimize solubility (e.g., increasing logS via polar substituents) and reduce cytochrome P450 inhibition .
- Quantum Mechanical Calculations : Gaussian 16 to predict metabolic stability (e.g., susceptibility to hepatic oxidation) .
- Molecular Dynamics : NAMD or GROMACS to simulate binding persistence in target active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
